molecular formula C16H16N2O2S B2566444 N-(2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)oxirane-2-carboxamide CAS No. 2411256-55-6

N-(2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)oxirane-2-carboxamide

Cat. No.: B2566444
CAS No.: 2411256-55-6
M. Wt: 300.38
InChI Key: ZSWHEXLLWNHTLM-UHFFFAOYSA-N
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Description

N-(2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)oxirane-2-carboxamide is a complex organic compound featuring a benzothiazole ring fused with a tetrahydro structure, an oxirane (epoxide) ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-phenyl-1,3-benzothiazole and appropriate epoxide precursors.

    Reaction Steps:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxirane ring, converting it to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids (e.g., m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic processes due to its unique structure.

Biology and Medicine

    Pharmacological Studies: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Biochemical Probes: Used in the study of enzyme mechanisms and interactions due to its reactive oxirane ring.

Industry

    Materials Science:

    Polymer Chemistry: Used in the synthesis of polymers with unique structural features.

Mechanism of Action

The compound exerts its effects primarily through interactions involving its oxirane and benzothiazole rings. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The benzothiazole ring can interact with various molecular targets, influencing pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzothiazole: Lacks the tetrahydro and oxirane functionalities, making it less reactive.

    Benzothiazole-2-carboxamide: Similar structure but without the phenyl and oxirane groups, leading to different reactivity and applications.

    Epoxybenzothiazole Derivatives: Compounds with similar oxirane functionality but different substituents on the benzothiazole ring.

Uniqueness

N-(2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)oxirane-2-carboxamide is unique due to the combination of its benzothiazole ring, tetrahydro structure, and reactive oxirane ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

N-(2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c19-15(13-9-20-13)17-11-7-4-8-12-14(11)21-16(18-12)10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWHEXLLWNHTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N=C(S2)C3=CC=CC=C3)NC(=O)C4CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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